![molecular formula C9H7N3O B143020 2-[1,2,4]Triazol-1-yl-benzaldehyde CAS No. 138479-53-5](/img/structure/B143020.png)

2-[1,2,4]Triazol-1-yl-benzaldehyde

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

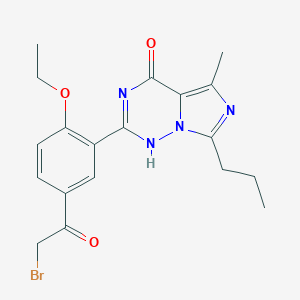

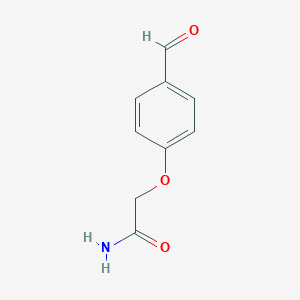

2-[1,2,4]Triazol-1-yl-benzaldehyde is a compound containing the 1,2,4-triazole ring in its structure . Compounds containing the 1,2,4-triazole ring are characterized by multidirectional biological activity . The 1,2,4-triazole ring is an important active pharmaceutical scaffold, able to form hydrogen bonds with different targets, which leads to the improvement of pharmacokinetics, pharmacological, and toxicological properties of compounds .

Synthesis Analysis

The synthesis of 1,2,4-triazole derivatives has been extensively studied . Various methods have been developed to synthesize triazole derivatives, including chemical and enzymatic methods . Chemical methods involve the formation of cyclic structures by the reaction of alkyl halides with azides . The structures of these derivatives were confirmed by spectroscopic techniques like IR, 1 H-NMR, Mass spectroscopy, and Elemental analysis .

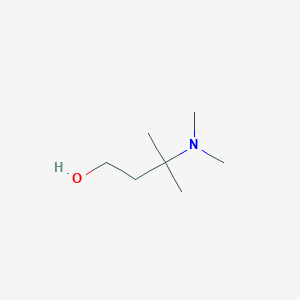

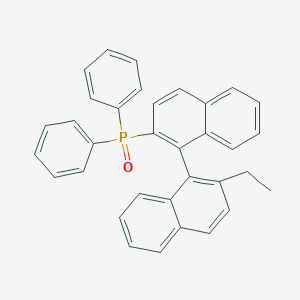

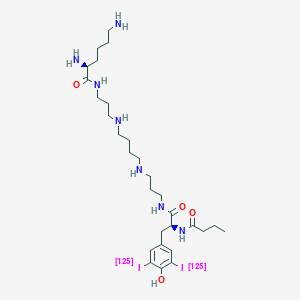

Molecular Structure Analysis

The molecular structure of 2-[1,2,4]Triazol-1-yl-benzaldehyde is represented by the formula C9H7N3O . The structure was ascertained by liquid chromatography-mass spectrometry, C NMR, and elemental analysis data .

Chemical Reactions Analysis

1,2,4-Triazole derivatives have shown promise in treating various diseases . Most triazole derivatives have demonstrated anti-inflammatory, anti-cancer, anti-bacterial, and anti-fungal activities . The ability of these compounds to modulate various biological processes has made them attractive for pharmaceutical development .

Physical And Chemical Properties Analysis

The physical and chemical properties of 2-[1,2,4]Triazol-1-yl-benzaldehyde include a melting point of 110 - 113°C .

Aplicaciones Científicas De Investigación

Drug Discovery

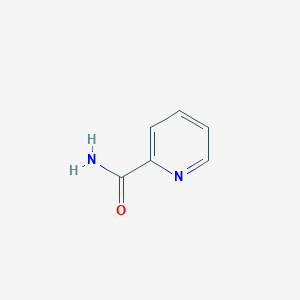

Triazole derivatives are widely used in drug discovery due to their diverse pharmacological properties. They can function as α-glucosidase inhibitors, which are useful in treating diabetes by controlling blood sugar levels .

Organic Synthesis

In organic chemistry, triazoles serve as versatile building blocks for constructing complex molecules due to their reactivity and stability .

Polymer Chemistry

The triazole ring can be incorporated into polymers to enhance their properties, such as thermal stability and mechanical strength .

Supramolecular Chemistry

Triazoles can form host-guest complexes with various molecules, which is beneficial in the development of molecular recognition systems .

Bioconjugation

These compounds are used in bioconjugation techniques to attach biomolecules to one another or to solid supports, aiding in biochemical assays .

Chemical Biology

In chemical biology, triazoles are used to probe and modulate biological systems, providing insights into cellular processes .

Fluorescent Imaging

Triazole derivatives can act as fluorescent markers for imaging in biological research, helping scientists visualize cellular components .

Materials Science

They contribute to the development of new materials with potential applications in electronics and nanotechnology .

Safety And Hazards

The safety data sheet for 2-[1,2,4]Triazol-1-yl-benzaldehyde indicates that this chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It has been associated with acute oral toxicity, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the target organs being the respiratory system .

Propiedades

IUPAC Name |

2-(1,2,4-triazol-1-yl)benzaldehyde |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7N3O/c13-5-8-3-1-2-4-9(8)12-7-10-6-11-12/h1-7H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IUOWYKORVDKYFG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C=O)N2C=NC=N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7N3O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60393425 |

Source

|

| Record name | 2-(1H-1,2,4-Triazol-1-yl)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60393425 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

173.17 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

19.2 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID24817799 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Product Name |

2-[1,2,4]Triazol-1-yl-benzaldehyde | |

CAS RN |

138479-53-5 |

Source

|

| Record name | 2-(1H-1,2,4-Triazol-1-yl)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60393425 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.